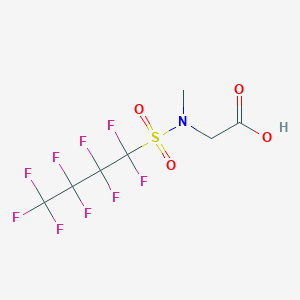
MeFBSAA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl perfluorobutane sulfonamidoacetic acid is a perfluoroalkyl sulfonamido derivative, belonging to the family of per- and polyfluoroalkyl substances (PFAS). These compounds are widely used in various consumer and industrial products due to their unique properties, which are mainly attributed to the strong carbon-fluorine bonds found within them . N-methyl perfluorobutane sulfonamidoacetic acid is a short-chain PFAS, introduced as a replacement for long-chain PFAS like perfluorooctane sulfonic acid and perfluorooctanoic acid, which have been phased out due to their persistence and bioaccumulation in the environment .
Preparation Methods
N-methyl perfluorobutane sulfonamidoacetic acid can be synthesized from perfluorobutane sulfonyl fluoride as a starting material. The synthesis involves nucleophilic substitution reactions, where the sulfonyl fluoride is reacted with N-methylamine to form N-methyl perfluorobutane sulfonamide. This intermediate is then further reacted with chloroacetic acid to yield N-methyl perfluorobutane sulfonamidoacetic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for N-methyl perfluorobutane sulfonamidoacetic acid often involve large-scale synthesis using similar reaction pathways. The process includes purification steps such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
N-methyl perfluorobutane sulfonamidoacetic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions include perfluorobutane sulfonate, amine derivatives, and various substituted sulfonamides .
Scientific Research Applications
N-methyl perfluorobutane sulfonamidoacetic acid has several scientific research applications:
Biology: This compound is studied for its environmental impact and biodegradation pathways, as it can be a precursor to other PFAS.
Medicine: Research is ongoing to understand the potential health effects of exposure to N-methyl perfluorobutane sulfonamidoacetic acid and its degradation products.
Industry: It is used in the production of water and stain-resistant coatings for textiles, paper, and other materials.
Mechanism of Action
N-methyl perfluorobutane sulfonamidoacetic acid exerts its effects primarily through its strong carbon-fluorine bonds, which confer stability and resistance to degradation. In biological systems, it can interact with proteins and enzymes, potentially disrupting normal cellular functions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to be a precursor to perfluorobutane sulfonate, which can accumulate in the environment and living organisms.
Comparison with Similar Compounds
N-methyl perfluorobutane sulfonamidoacetic acid is similar to other short-chain PFAS, such as:
N-ethyl perfluorobutane sulfonamidoacetic acid: This compound has an ethyl group instead of a methyl group, leading to slightly different chemical properties and reactivity.
Perfluorobutane sulfonate: A common degradation product of N-methyl perfluorobutane sulfonamidoacetic acid, known for its persistence in the environment.
Perfluorooctane sulfonamide: A long-chain PFAS with similar applications but higher bioaccumulation potential.
The uniqueness of N-methyl perfluorobutane sulfonamidoacetic acid lies in its short-chain structure, which makes it less bioaccumulative compared to long-chain PFAS, while still providing the desired chemical properties for industrial applications.
Properties
CAS No. |
159381-10-9 |
|---|---|
Molecular Formula |
C4F9SO2N(CH3)CH2COOH C7H6F9NO4S |
Molecular Weight |
371.18 g/mol |
IUPAC Name |
2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C7H6F9NO4S/c1-17(2-3(18)19)22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2H2,1H3,(H,18,19) |
InChI Key |
SKGBGOQHXBAKKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


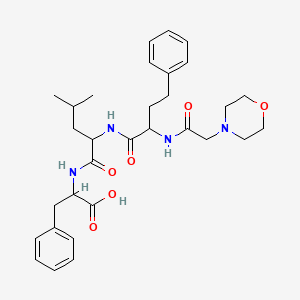
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)
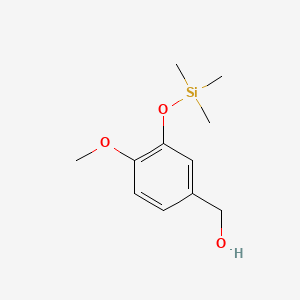
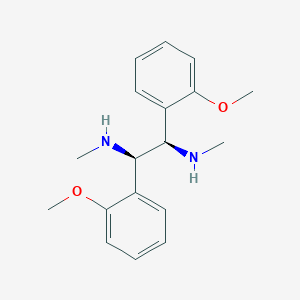
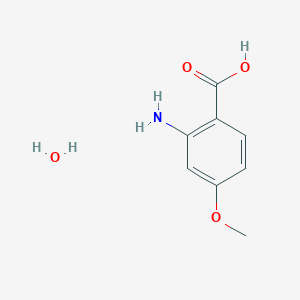
![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)
![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)
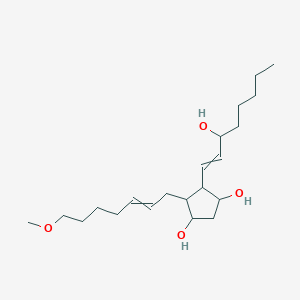
![1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
![2-[[1-(2,6-Diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B13383499.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)
![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)
